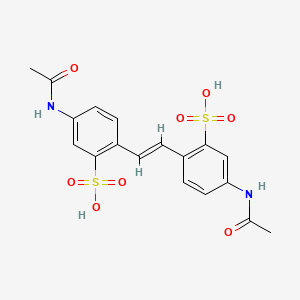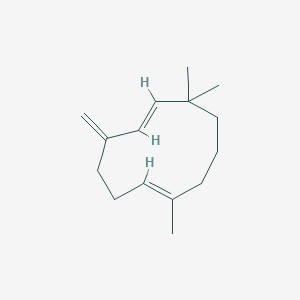
(S,S)-Tartrate
Descripción general
Descripción
D-tartrate(2-) is a tartrate(2-). It is a conjugate base of a D-tartrate(1-). It is an enantiomer of a L-tartrate(2-).
Aplicaciones Científicas De Investigación
Ergotamine Tartrate in Migraine Treatment : Although primarily related to ergotamine tartrate's use in migraine, one study discusses its serious side effects, including circulatory disorders, and the occurrence of tolerance and increased frequency of headaches in some patients (Bowseli, Neylan, & Wilkinson, 1973).
Safety Profiles of Ergotamine and Dihydroergotamine : Another study provides a comparative analysis of the safety profiles of ergotamine tartrate and dihydroergotamine mesylate, focusing on their long-term safety and efficacy in migraine treatment (Lipton, 1997).
Analgesic Activity of Butorphanol Tartrate in Sheep : A study investigates the analgesic profile of butorphanol tartrate in sheep, examining its thermal and mechanical antinociceptive activity and effects on respiratory blood gas tensions (Waterman, Livingston, & Amin, 1991).
Effects of Sodium Antimony Tartrate on Myocardium : This research explores the use of sodium antimony tartrate in treating Schistosomiasis and its toxic side effects, including its impact on the myocardium (Honey, 1960).
Tartrazine's Adverse Effects in Vivo : A study on tartrazine, a synthetic organic azo dye related to tartrate, examines its potential adverse effects on renal and hepatic structures, functions, and genotoxic potential in white blood cells (Khayyat, Essawy, Sorour, & Soffar, 2017).
Phytoremediation with Tartrate and Glutamate : This research investigates the effects of repeated applications of tartrate on heavy metal distribution between contaminated soil and Paulownia tomentosa, highlighting its potential use in phytoremediation (Doumett et al., 2010).
Tylosin Tartrate in Piglet Pneumonia : A study assesses the effects of tylosin tartrate in treating pneumonias in piglets, highlighting its potential as a veterinary medicine (Hannan, Bhogal, & Fish, 1982).
Thyrotropin Releasing Hormone Tartrate in Spinocerebellar Degeneration : Research on the efficacy and safety of TRH-T (thyrotropin releasing hormone tartrate) in treating spinocerebellar degeneration reveals its potential therapeutic effects (Sobue et al., 1983).
Propiedades
Fórmula molecular |
C4H4O6-2 |
|---|---|
Peso molecular |
148.07 g/mol |
Nombre IUPAC |
(2S,3S)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-2/t1-,2-/m0/s1 |
Clave InChI |
FEWJPZIEWOKRBE-LWMBPPNESA-L |
SMILES isomérico |
[C@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O |
SMILES canónico |
C(C(C(=O)[O-])O)(C(=O)[O-])O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

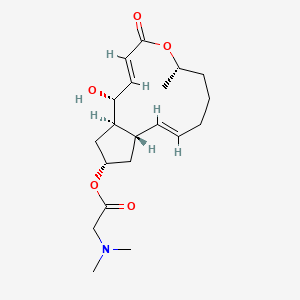

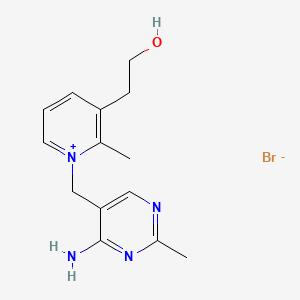
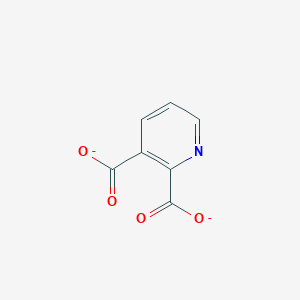

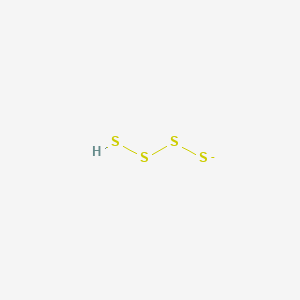
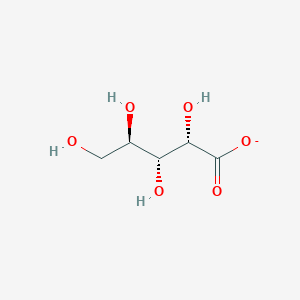
![1-[[5-[3-(2,6-Dimethyl-cyclohexyl)-ureido]-2-(3,3-dimethyl-2-oxo-butyl)-6,6-dimethyl-4-oxo-heptanoylamino]-(1-ethyl-2,2-dimethyl-propylcarbamoyl)-methyl]-cyclopentanecarboxylic acid](/img/structure/B1240429.png)
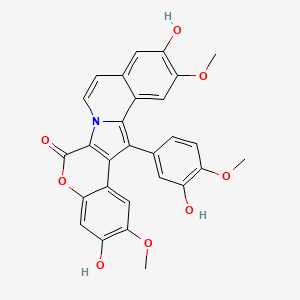
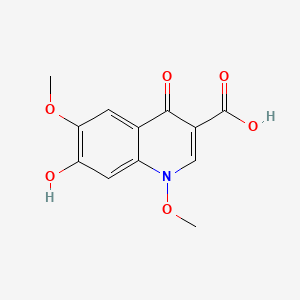
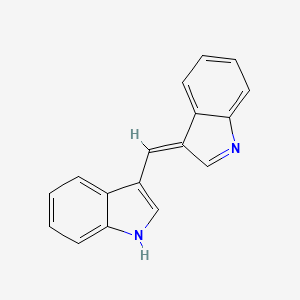
![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1240436.png)
